molecular formula C17H21F3N2O2S B6795545 N-[2-(1H-indol-4-yl)ethyl]-4-(trifluoromethyl)cyclohexane-1-sulfonamide

N-[2-(1H-indol-4-yl)ethyl]-4-(trifluoromethyl)cyclohexane-1-sulfonamide

Cat. No.: B6795545
M. Wt: 374.4 g/mol
InChI Key: UPEVOSGKWRTUBM-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-4-yl)ethyl]-4-(trifluoromethyl)cyclohexane-1-sulfonamide is a synthetic compound that features an indole moiety, a trifluoromethyl group, and a sulfonamide group. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The trifluoromethyl group is often introduced to enhance the metabolic stability and bioavailability of the compound, while the sulfonamide group is known for its role in various pharmacological activities.

Properties

IUPAC Name

N-[2-(1H-indol-4-yl)ethyl]-4-(trifluoromethyl)cyclohexane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F3N2O2S/c18-17(19,20)13-4-6-14(7-5-13)25(23,24)22-11-8-12-2-1-3-16-15(12)9-10-21-16/h1-3,9-10,13-14,21-22H,4-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPEVOSGKWRTUBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(F)(F)F)S(=O)(=O)NCCC2=C3C=CNC3=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-4-yl)ethyl]-4-(trifluoromethyl)cyclohexane-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the indole derivative, followed by the introduction of the trifluoromethyl group and the sulfonamide group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-4-yl)ethyl]-4-(trifluoromethyl)cyclohexane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions to form different oxidation products.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonamide group to an amine.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperature, pressure, and pH to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety may yield indole-2-carboxylic acid derivatives, while reduction of the sulfonamide group may produce corresponding amines.

Scientific Research Applications

N-[2-(1H-indol-4-yl)ethyl]-4-(trifluoromethyl)cyclohexane-1-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer, antiviral, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-4-yl)ethyl]-4-(trifluoromethyl)cyclohexane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can bind to various biological targets, modulating their activity. The trifluoromethyl group enhances the compound’s stability and bioavailability, while the sulfonamide group can interact with specific enzymes, inhibiting their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethyl)cyclohexane-1-sulfonamide
  • N-[2-(1H-indol-5-yl)ethyl]-4-(trifluoromethyl)cyclohexane-1-sulfonamide
  • N-[2-(1H-indol-6-yl)ethyl]-4-(trifluoromethyl)cyclohexane-1-sulfonamide

Uniqueness

N-[2-(1H-indol-4-yl)ethyl]-4-(trifluoromethyl)cyclohexane-1-sulfonamide is unique due to the specific position of the indole moiety, which can influence its binding affinity and selectivity for biological targets. The trifluoromethyl group and sulfonamide group also contribute to its distinct pharmacological profile, making it a valuable compound for scientific research and potential therapeutic applications.

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